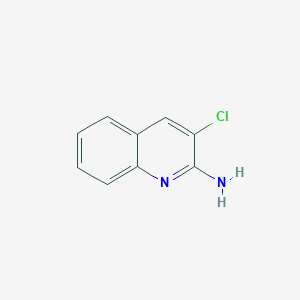

3-Chloroquinolin-2-amine

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Science

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. rsc.orgchemsrc.com Its unique electronic and structural features allow for a wide range of chemical modifications, making it a versatile building block for the design of novel functional molecules. vulcanchem.com

Quinoline and its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal properties. nih.govbldpharm.comresearchgate.net This has led to the development of numerous quinoline-based drugs, such as chloroquine (B1663885) (antimalarial) and ciprofloxacin (B1669076) (antibacterial). bldpharm.com The ability of the quinoline nucleus to interact with various biological targets has cemented its importance in drug discovery. Researchers continuously explore new derivatives to develop drug candidates with improved efficacy and reduced side effects. vulcanchem.comresearchgate.net The functionalization of the quinoline ring at different positions plays a crucial role in determining the biological activity of the resulting compounds. vulcanchem.com

Table 1: Examples of Pharmacological Activities of Quinoline Derivatives

| Pharmacological Activity | Reference |

|---|---|

| Anticancer | rsc.org |

| Antimalarial | researchgate.net |

| Antibacterial | bldpharm.com |

| Antiviral | |

| Anti-inflammatory | nih.gov |

| Antifungal | researchgate.net |

Historical Context of 2-Aminoquinoline (B145021) Synthesis

The synthesis of 2-aminoquinolines, the structural class to which 3-Chloroquinolin-2-amine belongs, has been a subject of extensive research. Historically, the Chichibabin reaction was a common method for introducing an amino group at the C2 position of the quinoline ring, though it often required harsh conditions. zenodo.org

Over the years, more sophisticated and milder methods have been developed. These include the amination of 2-haloquinolines, which serves as a versatile route where a halogen atom at the 2-position is displaced by an amine. zenodo.org This approach is particularly relevant to the synthesis of compounds like this compound. Other significant methods include the directed C-H activation of quinoline N-oxides and various cyclization reactions. zenodo.org

Modern synthetic strategies often employ transition-metal catalysis (e.g., using palladium, nickel, or copper catalysts) to facilitate the formation of the C-N bond, offering high efficiency and broad substrate scope. Metal-free approaches have also gained prominence, providing more sustainable and environmentally friendly alternatives. These advancements have enabled the synthesis of a diverse library of 2-aminoquinoline derivatives for various scientific investigations. chemshuttle.com

Table 2: Key Synthetic Approaches to 2-Aminoquinolines

| Synthetic Method | Brief Description | Reference |

|---|---|---|

| Chichibabin Reaction | Direct amination of the quinoline ring using an amide salt. | zenodo.org |

| Amination of 2-Haloquinolines | Nucleophilic substitution of a halogen at the C2 position with an amine. | zenodo.org |

| C-H Activation of Quinoline N-oxides | Functionalization of the C2-H bond after activation by the N-oxide group. | zenodo.org |

| Cyclization Reactions | Construction of the quinoline ring from acyclic precursors already containing the amino group. | chemshuttle.com |

| Transition-Metal Catalysis | Use of catalysts like palladium or copper to facilitate C-N bond formation. |

Structure

3D Structure

Properties

CAS No. |

497829-97-7 |

|---|---|

Molecular Formula |

C9H7ClN2 |

Molecular Weight |

178.62 g/mol |

IUPAC Name |

3-chloroquinolin-2-amine |

InChI |

InChI=1S/C9H7ClN2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H,(H2,11,12) |

InChI Key |

PGSIGXRMGPKKTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)N)Cl |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 3 Chloroquinolin 2 Amine and Its Precursors

Nucleophilic Substitution Reactions of Chloroquinoline Moieties

The chloro substituent at the C3 position of 3-Chloroquinolin-2-amine, while generally less reactive than halogens at the C2 or C4 positions, can undergo nucleophilic substitution, often requiring specific activation or catalytic conditions. The reactivity of chloroquinolines in nucleophilic substitution is influenced by the position of the chlorine atom, with 2- and 4-chloroquinolines being more reactive than their 3-chloro counterparts. researchgate.net This is attributed to the ability of the nitrogen atom to stabilize the Meisenheimer-like intermediate formed during the reaction at the C2 and C4 positions.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have become a cornerstone for forming C-N bonds with haloquinolines. nih.govnih.gov These methods offer milder conditions compared to traditional nucleophilic aromatic substitution (SNAr) and exhibit broad substrate scope. nih.gov For instance, the palladium-catalyzed amination of various dichloroquinolines with bulky adamantane-containing amines has been studied, demonstrating that the selectivity of amination is highly dependent on the chlorine atom's position. nih.govresearchgate.net While 2,6-dichloroquinoline (B154368) shows low selectivity, 2,8-, 4,8-, and 4,7-dichloroquinolines provide better yields of mono- and di-amination products. nih.govresearchgate.net The choice of ligand, such as BINAP or DavePhos, can also be crucial for the success of these reactions, especially with sterically hindered amines. researchgate.net

In the context of 2-chloroquinoline-3-carbaldehyde (B1585622), a related precursor, the chlorine atom at the C2 position is readily displaced by various nucleophiles. rsc.org For example, reaction with N-methylpiperazine in the presence of potassium carbonate leads to the substitution of the chlorine atom. rsc.org Similarly, reactions with 4H-1,2,4-triazol-4-amine or 1H-tetrazol-5-amine in DMF with potassium carbonate result in the nucleophilic displacement of the C2-chloro group. rsc.org These substitution reactions pave the way for further transformations, including multicomponent reactions to build complex heterocyclic systems. rsc.org

The reactivity of the C-Cl bond can also be harnessed in tandem with other functional groups. For example, a precursor like 2-chloro-3-bromoquinoline can undergo selective Suzuki reaction at the more reactive C3-Br position, followed by a C-N coupling reaction at the C2-Cl position to construct fused indolo[3,2-b]quinolines. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions on Chloroquinoline Scaffolds

| Chloroquinoline Substrate | Nucleophile/Reagents | Product Type | Key Observation | Reference |

|---|---|---|---|---|

| 2,8-Dichloroquinoline | Adamantane-containing amines / Pd(dba)₂, BINAP | Mono- or di-aminated quinolines | Selective substitution at the more reactive C2 position is achieved. nih.gov | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | N-methylpiperazine / K₂CO₃ | 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde | Facile displacement of the C2-chloro group. rsc.org | rsc.org |

| 2-Chloro-3-bromoquinoline | 2-Bromophenylboronic acid (Suzuki) then C-N coupling | Indolo[3,2-b]quinoline | Demonstrates regioselective substitution based on halogen reactivity (Br > Cl). nih.gov | nih.gov |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine (B178648), sodium azide, amines | 4-Substituted quinolin-2-ones | The C4-chloro group is susceptible to substitution by various nucleophiles. mdpi.com | mdpi.com |

Cyclization and Molecular Rearrangement Mechanisms

This compound and its precursors are valuable substrates for constructing fused heterocyclic systems through cyclization reactions. These transformations often involve the participation of both the amine and chloro functionalities, or other reactive groups introduced onto the quinoline (B57606) core.

One common strategy involves the intramolecular cyclization of a substituent introduced via nucleophilic substitution at the C3 position. For instance, the reaction of 2-chloroquinoline-3-carbaldehydes with hydrazine hydrate (B1144303) can lead to the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine through a cycloaddition reaction. rsc.org This product can then be further functionalized. rsc.org Another example involves heating 2-chloroquinoline-3-carbaldehyde with formamide (B127407) and formic acid, which results in a fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. rsc.org The proposed mechanism involves the initial addition of the formamide amino group to the aldehyde, followed by condensation and subsequent intramolecular nucleophilic substitution of the chlorine atom. rsc.org

Molecular rearrangements have also been observed in the reactions of quinoline precursors. For example, reacting 1-unsubstituted 3-chloroquinoline-2,4-diones with ethylenediamine (B42938) can lead to molecular rearrangements, resulting in the formation of new quinazoline (B50416) derivatives. arkat-usa.org The proposed mechanism for the major products involves substitution of the chlorine atom by ethylenediamine, followed by cyclization and a base-catalyzed ring-opening of the pyridinone ring, which then re-cyclizes to form the quinazoline skeleton. arkat-usa.org

Acid-promoted cascade reactions provide an efficient route to fused systems. For example, N-(4-chloroquinolin-3-yl)carbamates react with amines in the presence of acid to form imidazo[4,5-c]quinolin-2-ones. nih.gov This process involves an initial intermolecular amination at the C4 position, followed by an intramolecular cyclization where the newly introduced amine attacks the carbamate (B1207046) carbonyl group. nih.gov

Palladium-catalyzed Sonogashira coupling followed by cyclization is another powerful tool. The reaction of alkyl 2-chloroquinoline-3-carboxylates with propargyl alcohol and a secondary amine in the presence of a palladium catalyst leads to the one-pot formation of alkyl 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate derivatives. researchgate.net

Table 2: Cyclization and Rearrangement Reactions of Quinoline Derivatives

| Precursor | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | Cycloaddition | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Formamide, formic acid | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | Addition-Condensation-Intramolecular Cyclization | rsc.org |

| 1-Unsubstituted 3-chloroquinoline-2,4-dione | Ethylenediamine | Quinazoline derivatives | Substitution-Cyclization-Molecular Rearrangement | arkat-usa.org |

| N-(4-Chloroquinolin-3-yl)carbamate | Amines, Acid | Imidazo[4,5-c]quinolin-2-one | Acid-promoted Cascade (Amination/Cyclization) | nih.gov |

| Alkyl 2-chloroquinoline-3-carboxylate | Propargyl alcohol, secondary amine, Pd catalyst | Alkyl 1-aminopyrrolo[1,2-a]quinoline-4-carboxylate | Sonogashira Coupling/Cyclization | researchgate.net |

Multicomponent Reactions Involving the Quinoline Scaffold

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to generate complex molecules. The quinoline scaffold, particularly functionalized derivatives like this compound and its precursors, is an excellent platform for designing novel MCRs.

A prominent example is the Ugi four-component reaction (Ugi-4CR), which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org 2-Chloroquinoline-3-carbaldehydes are frequently used as the aldehyde component in Ugi reactions. nih.govfrontiersin.org These reactions can be followed by post-Ugi transformations, such as intramolecular cyclizations, to build diverse heterocyclic structures. For instance, a one-pot Ugi reaction followed by a metal-free intramolecular bis-annulation has been developed to synthesize spiro[isoindoline-1,3′-pyrrolo[2,3-b]quinoline] derivatives. frontiersin.org

The Passerini three-component reaction (P-3CR), involving a carboxylic acid, an oxo compound, and an isocyanide, has also been employed with 2-chloroquinoline-3-carboxaldehyde to synthesize new alkyne-2-chloroquinolines in moderate yields under mild conditions. mdpi.com

Another class of MCRs involves the reaction of 2-chloroquinoline-3-formylquinolines with active methylene (B1212753) compounds and various amines or other nucleophiles. rsc.orgresearchgate.net For example, a three-component reaction of 2-chloro-3-formylquinolines, 6-aminouracils, and cyclic active methylene compounds like dimedone, catalyzed by L-proline, yields functionalized 4H-pyrano[2,3-b]quinoline derivatives. researchgate.net The mechanism of such L-proline catalyzed reactions often involves the initial formation of an iminium ion from the aldehyde and proline, which then undergoes a Knoevenagel condensation with the active methylene compound, followed by a Michael addition and subsequent intramolecular cyclization. rsc.org

The Groebke–Blackburn–Bienaymé (GBB) reaction is another three-component reaction that has been used to synthesize fused quinoline systems. rsc.org These MCRs highlight the versatility of the quinoline scaffold in diversity-oriented synthesis, allowing for the rapid construction of complex molecular architectures from simple precursors. nih.gov

Chemo- and Regioselectivity in Transformations

Chemoselectivity and regioselectivity are critical aspects of the functionalization of polyfunctional molecules like this compound and its precursors. The presence of multiple reactive sites—the C2-amine, the C3-chloro group, and the quinoline ring itself—necessitates precise control over reaction conditions to achieve the desired outcome.

In palladium-catalyzed amination of dichloroquinolines, regioselectivity is often dictated by the inherent reactivity of the C-Cl bonds. nih.gov Typically, a chlorine atom at the C2 or C4 position is more susceptible to nucleophilic attack than one at the C3, C6, or C8 position. nih.govresearchgate.net This differential reactivity allows for selective mono-amination of dichloroquinolines. For instance, in 2,8-dichloroquinoline, amination occurs preferentially at the C2 position. nih.gov

The choice of catalyst and ligand can also steer the selectivity. In some cases, a ligand like DavePhos is more effective than BINAP for reactions involving sterically hindered amines, enabling transformations that might otherwise fail. nih.gov

In precursors like 2-chloroquinoline-3-carbaldehyde, the aldehyde group and the chloro group offer two distinct points for reaction. This allows for chemoselective transformations. For example, the aldehyde can be selectively reduced or can participate in condensation reactions without affecting the chloro group under specific conditions. semanticscholar.org Conversely, the chloro group can be substituted by nucleophiles, leaving the aldehyde intact for subsequent manipulation. rsc.org

Regioselective functionalization of the quinoline ring itself can be achieved through directed metalation strategies. researchgate.netacs.org By using specific lithium-magnesium amide bases, it is possible to deprotonate the quinoline ring at a specific position, allowing for the introduction of an electrophile. For example, metalation of a substituted quinoline can be directed to the C3, C2, or C8 positions depending on the base used, a selectivity that can be rationalized by DFT calculations. researchgate.net This complements the reactivity offered by the pre-existing chloro and amino groups, providing a powerful toolkit for synthesizing highly functionalized quinoline derivatives. researchgate.netacs.org

Table 3: Selectivity in Quinoline Transformations

| Substrate | Reagents/Conditions | Selectivity Type | Outcome | Reference |

|---|---|---|---|---|

| 2,8-Dichloroquinoline | Amine, Pd(dba)₂, BINAP | Regioselective | Preferential amination at the C2 position. nih.gov | nih.gov |

| 4,7-Dichloroquinoline (B193633) | Adamantane-amine, Pd(dba)₂, DavePhos | Regioselective | Successful monoamination at the C4 position. nih.gov | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | L-proline, active methylene compound, amine | Chemoselective | Reaction proceeds via the aldehyde group, leading to cyclization while retaining the C2-Cl for potential further reaction. rsc.org | rsc.org |

| Substituted Quinolines | Lithium-magnesium amides (e.g., TMPMgCl·LiCl) | Regioselective | Direct C-H metalation at specific positions (C2, C4, or C8) depending on substrate and base. researchgate.netacs.org | researchgate.netacs.org |

Mechanistic Insights into Amine-Catalyzed and Acid-Catalyzed Processes

Amine and acid catalysis play pivotal roles in many reactions involving the quinoline scaffold, facilitating transformations by activating substrates or stabilizing intermediates.

Amine Catalysis: Secondary amines, such as pyrrolidine (B122466) or L-proline, are frequently used as organocatalysts. rsc.orgnih.govorganic-chemistry.org In reactions involving aldehydes, like 2-chloroquinoline-3-carbaldehyde, the mechanism often begins with the formation of a nucleophilic enamine or an electrophilic iminium ion. For instance, in a three-component reaction catalyzed by L-proline, the catalyst first reacts with the aldehyde to form an iminium ion. rsc.org This activated intermediate then undergoes a Knoevenagel condensation with an active methylene compound. The subsequent steps involve Michael addition and cyclization, with the catalyst being regenerated at the end of the cycle. rsc.org

Cooperative catalysis, combining a metal catalyst with a secondary amine, has also proven effective. The synthesis of 2-substituted quinolines from 2-aminobenzaldehydes and terminal alkynes can be achieved using a CuI/pyrrolidine system. organic-chemistry.org The proposed mechanism involves the formation of an iminium ion from the aldehyde and pyrrolidine, which then interacts with a copper acetylide, leading to an addition/cycloisomerization cascade. organic-chemistry.org

Acid Catalysis: Acid catalysis is often employed to enhance the electrophilicity of functional groups or to promote cyclization and rearrangement reactions. In the synthesis of quinolines via the Friedländer annulation or related methods, an acid catalyst facilitates the condensation and subsequent cyclodehydration steps. Superacids, such as trifluoromethanesulfonic acid (TFA), can act as both the reaction medium and catalyst for constructing quinoline scaffolds from vinylogous imines. mdpi.com

An acid-promoted cascade reaction has been described for the synthesis of imidazo[4,5-c]quinolin-2-ones from N-(4-chloroquinolin-3-yl)carbamates. nih.gov In this process, the acid is believed to activate the quinoline ring towards nucleophilic attack by an amine at the C4 position. Following this intermolecular substitution, the acid likely protonates the carbamate group, facilitating the subsequent intramolecular cyclization. nih.gov

Ruthenium-catalyzed synthesis of quinolines can also involve acid. The coupling of benzocyclic amines and terminal alkynes to form tricyclic quinoline derivatives is catalyzed by a cationic ruthenium-hydride complex, often generated in an acidic medium. acs.org These reactions involve the electrophilic metalation of C-H bonds, a key step facilitated by the highly electrophilic nature of the cationic transition metal species. acs.org

Derivatization Strategies and Chemical Transformations of 3 Chloroquinolin 2 Amine Systems

Amination and Amidation Reactions

The primary amine at the C2 position of 3-chloroquinolin-2-amine is a key site for nucleophilic reactions, readily undergoing amination and amidation to yield a variety of derivatives.

Amination reactions, particularly with alkyl halides, can introduce diverse alkyl or aryl groups. For instance, the reaction with 1,2-ethylenediamine can be used to introduce an aminoethyl group, which can then be used for further conjugation. mdpi.com The reactivity of the amine allows for its conversion into a more potent nucleophile through deprotonation, facilitating SN2 reactions with primary or secondary alkyl halides. msu.edu This approach is fundamental in building more complex molecular architectures from the basic quinoline (B57606) framework.

Amidation is another crucial transformation, typically achieved by reacting the amino group with acyl chlorides or anhydrides. This Schotten-Baumann reaction is often conducted in the presence of a base, such as a tertiary amine or pyridine (B92270), to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.co.uk This method allows for the introduction of a wide range of acyl groups, thereby modifying the electronic and steric properties of the parent molecule. For example, acylation with various acid chlorides, including acetyl chloride and benzoyl chloride, has been successfully demonstrated on similar heterocyclic amine systems. ekb.eg The resulting amides can serve as precursors for further chemical modifications or as final target compounds.

The general schemes for these reactions are as follows:

These fundamental reactions provide a direct pathway to expand the chemical space accessible from this compound, enabling the synthesis of libraries of compounds for various screening purposes.

Formation of Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carbon atom (C3, attached to chlorine), makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions often proceed via an initial reaction at the amino group followed by an intramolecular cyclization that displaces the chlorine atom.

Imidazoquinolines and Pyrroloquinolines

Imidazoquinolines: The synthesis of imidazo[4,5-c]quinoline derivatives is a significant area of research due to their immunomodulatory properties. One common strategy involves the reaction of the 2-amino group with a suitable reagent to build the imidazole (B134444) ring. For instance, the reaction of a 2-aminoquinoline (B145021) with an appropriate precursor can lead to the formation of the fused imidazole ring. nih.gov While direct synthesis from this compound is a plausible route, related syntheses often involve multi-step sequences. For example, imidazo[1,5-a]quinolines have been synthesized through oxidative annulation reactions. researchgate.net

Pyrroloquinolines: Pyrroloquinoline structures can be synthesized from quinoline precursors through various cyclization strategies. One approach involves the [3+2] dipolar cycloaddition of quinolinium ylides with electron-poor alkenes, which generates pyrrolidine (B122466) rings fused to the quinoline core. d-nb.info Another method describes the intramolecular cyclization of [2-(2-chloroquinolin-3-yl)ethyl]amines. This process, formed in situ, involves the substitution of the chloro group by the amino group to furnish pyrrolo[2,3-b]dihydroquinolines. researchgate.net These methods highlight the utility of the quinoline scaffold in constructing complex, polycyclic nitrogen-containing heterocycles. whiterose.ac.uk

Oxadiazole and Thiazolidinone Derivatives

Oxadiazole Derivatives: The 2-amino group of the quinoline can be transformed to incorporate an oxadiazole moiety. A general method for synthesizing 1,3,4-oxadiazoles involves the cyclization of semicarbazones. researchgate.net Specifically, 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amine derivatives have been synthesized via the cyclization of the corresponding semicarbazone. researchgate.net The synthesis often begins with the conversion of a precursor to a semicarbazone, which is then oxidatively cyclized. mdpi.com Another route involves the acylation of the amino group with reagents like chloroacetyl chloride, followed by further reactions to form the heterocyclic ring. d-nb.info

Thiazolidinone Derivatives: Thiazolidin-4-ones are a well-known class of heterocyclic compounds. Their synthesis often involves a three-component reaction between an amine, an aldehyde, and a thiol-containing carboxylic acid, such as thioglycolic acid. nih.gov In the context of this compound, a common strategy first involves the formation of a Schiff base (imine) by condensing the 2-amino group with an aldehyde. Subsequent reaction of this imine with thioglycolic acid leads to the formation of the thiazolidinone ring. ekb.egresearchgate.net This cyclocondensation reaction is a versatile method for creating diverse thiazolidinone derivatives attached to the quinoline core. nih.gov For example, 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones have been synthesized by treating the corresponding Schiff bases with thioglycolic acid in the presence of a catalyst like zinc chloride. rsc.org

Quinazoline (B50416) and Spiro-Indanone Derivatives

Quinazoline Derivatives: The synthesis of fused quinazoline systems can be achieved from appropriate quinoline precursors. For instance, quinazolino[3,2-a]quinolines can be envisioned through the reaction of this compound with reagents like 2-chlorobenzoyl chloride, which would involve an initial amidation followed by an intramolecular cyclization. The synthesis of quinazolines often involves the annulation of an additional ring onto an existing benzene (B151609) or pyridine ring. mdpi.comorganic-chemistry.org

Spiro-Indanone Derivatives: Spiro compounds, characterized by a single atom shared between two rings, are of significant interest. Spiro-indanone derivatives can be synthesized through [3+2] cycloaddition reactions involving an azomethine ylide generated from an amino acid and a cyclic ketone like ninhydrin. rsc.org While not a direct reaction of this compound itself, the synthesis of spiro-indanone pyrrolidine derivatives showcases a relevant synthetic strategy. rsc.org The development of spiro-indanone fused pyrano[3,2-c]chromene derivatives has also been reported via hetero-Diels-Alder reactions, highlighting the diverse synthetic routes to spirocyclic systems. rsc.orgnih.gov The synthesis of spiro[indoline-3,2'-thiazolidine]-2,4'-diones has been achieved by the cyclocondensation of isatin-derived Schiff bases with thioglycolic acid. ekb.eg

Computational Chemistry and Theoretical Studies of 3 Chloroquinolin 2 Amine

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) has emerged as a important method for investigating the structural and electronic properties of molecules. mdpi.comsiftdesk.org DFT calculations, often utilizing functionals like B3LYP, offer a balance between computational cost and accuracy, making them suitable for studying quinoline (B57606) derivatives. rsc.orgnih.govrjptonline.org

The first step in a DFT analysis is the optimization of the molecule's geometry to find its most stable conformation. rsc.orgmdpi.com This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. For quinoline derivatives, DFT methods have been successfully used to determine bond lengths and angles that are in good agreement with experimental data where available. nih.govmdpi.com The optimization of the molecular structure provides the foundation for all subsequent computational analyses. rsc.org

Theoretical calculations are typically performed in the gaseous state, which may lead to slight variations when compared to experimental results obtained in the solid state. nih.gov For substituted quinolines, the bond lengths and angles are influenced by the nature and position of the substituents. For instance, in a related compound, 2-chloroquinoline-3-carboxaldehyde, the C2–Cl13 bond length was theoretically calculated to be 1.751 Å, which is very close to the experimentally determined value. nih.gov

Table 1: Selected Theoretical Bond Lengths of a Related Quinoline Derivative

| Bond | Theoretical Bond Length (Å) |

| C2–Cl13 | 1.751 |

| C–C | 1.375 - 1.487 |

| C–H | 1.083 - 1.112 |

| C–O | 1.206 |

Data derived from theoretical calculations on 2-chloroquinoline-3-carboxaldehyde using the B3LYP/6–311++G(d, p) basis set. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comajchem-a.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. ajchem-a.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. rjptonline.orgresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. rsc.orgresearchgate.net

For quinoline derivatives, FMO analysis helps to predict the most likely sites for electrophilic and nucleophilic attack. rjptonline.org The distribution of HOMO and LUMO across the molecule indicates the regions of high electron density (nucleophilic) and low electron density (electrophilic), respectively. In a study on a derivative of 2-chloroquinoline (B121035), the HOMO-LUMO energy gap was calculated to understand its chemical behavior. rjptonline.org

Table 2: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron accepting ability |

| ΔE (HOMO-LUMO gap) | ELUMO - EHOMO | Chemical reactivity and stability |

This table outlines the key parameters of FMO analysis and their significance in determining the electronic properties of a molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.comnih.govmdpi.com The MEP surface displays regions of negative potential (red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. ajchem-a.comresearchgate.net

In the context of substituted quinolines, MEP studies can identify the most reactive sites. rjptonline.org For instance, the nitrogen atom in the quinoline ring and the amine group are expected to be regions of negative potential, making them likely sites for interaction with electrophiles. Conversely, the carbon atom attached to the chlorine atom would exhibit a more positive potential, indicating its susceptibility to nucleophilic attack. The MEP analysis provides a visual representation of the molecule's reactivity, complementing the insights gained from FMO analysis. rjptonline.orgajchem-a.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. taylorandfrancis.comuni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. researchgate.nettaylorandfrancis.com These interactions, often referred to as hyperconjugative interactions, are crucial for understanding the stability and charge distribution in a molecule. nih.govtaylorandfrancis.com

Table 3: Key Concepts in NBO Analysis

| Concept | Description |

| Natural Atomic Orbitals (NAOs) | Basis for describing the electron density around each atom. |

| Natural Hybrid Orbitals (NHOs) | Describe the directed valence orbitals of each atom. |

| Natural Bond Orbitals (NBOs) | Represent the localized bonds and lone pairs of the molecule. |

| Stabilization Energy (E(2)) | Quantifies the strength of donor-acceptor orbital interactions. |

This table summarizes the fundamental concepts of NBO analysis. uni-muenchen.de

Topological analysis methods provide further insights into the nature of chemical bonding and non-covalent interactions within a molecule. These methods include Atoms in Molecules (AIM), Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG). researchgate.netacs.orgvistas.ac.in

Atoms in Molecules (AIM): This theory, developed by Richard Bader, partitions the electron density of a molecule into atomic basins, allowing for the characterization of bond paths and the nature of atomic interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that help to visualize regions of high electron localization, such as covalent bonds and lone pairs. acs.orgeurjchem.com They provide a clear picture of the electronic structure that aligns with classical chemical concepts. acs.org

Reduced Density Gradient (RDG): The RDG analysis is particularly useful for identifying and characterizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds. researchgate.netacs.org It plots the RDG against the sign of the second eigenvalue of the electron density Hessian, allowing for the visualization of these interactions in real space. researchgate.net

For complex heterocyclic systems like 3-chloroquinolin-2-amine, these topological analyses can reveal subtle details about intramolecular interactions, such as potential hydrogen bonding between the amine group and the nitrogen atom of the quinoline ring, or steric effects involving the chlorine atom. researchgate.neteurjchem.com

Natural Bond Orbital (NBO) Analysis

Mechanistic Probing via Computational Methods

For instance, in reactions where this compound acts as a nucleophile, computational studies can model the approach of the amine group to an electrophilic center, calculating the activation energy and the geometry of the transition state. This information is crucial for understanding the factors that control the rate and selectivity of the reaction. nih.govacs.org Similarly, for reactions involving the substitution of the chlorine atom, computational methods can be used to compare the feasibility of different reaction pathways, such as nucleophilic aromatic substitution. mdpi.comnih.gov These computational investigations provide a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain through experimental means alone. smu.edu

Prediction of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical properties through computational methods allows for the screening of candidate molecules for their potential in advanced optical technologies without the need for initial synthesis and experimentation. The primary method employed for these predictions is Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). rsc.orgnih.gov

Detailed Research Findings

Theoretical NLO properties are determined by calculating the molecular response to an external electric field. The key parameters derived from these calculations are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net The magnitude of the first-order hyperpolarizability (β) is a critical indicator of a molecule's potential for second-order NLO applications, such as second-harmonic generation (SHG). researchgate.net

Computational studies on related quinoline derivatives consistently show that the NLO response is heavily influenced by the molecule's electronic structure, particularly the presence and positioning of electron-donating groups (donors) and electron-accepting groups (acceptors). rsc.orgtandfonline.com This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor through a π-conjugated system, which is a fundamental mechanism for enhancing NLO properties. rsc.org

For instance, studies on quinoline-carbazole derivatives have demonstrated that structural modifications to the donor and acceptor units can significantly impact photophysical, electronic, and NLO properties. rsc.orgnih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key factor; a smaller HOMO-LUMO gap generally correlates with a stronger first hyperpolarizability (β), indicating a more significant NLO response. tandfonline.com

Calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311++G(d,p), and can be conducted in both the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to simulate environmental effects. tandfonline.comresearchgate.net

Illustrative Data Table for NLO Properties

While no specific data exists for this compound, a typical data table from a computational NLO study on a quinoline derivative would present the following parameters. The values shown below are for illustrative purposes and are based on findings for other related compounds, such as 6-aminoquinoline, to demonstrate the format and type of data generated. researchgate.net

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 2.274 | Debye |

| Mean Polarizability (⟨α⟩) | 17.322 x 10-24 | esu |

| First-Order Hyperpolarizability (βtot) | 4.222 x 10-30 | esu |

| HOMO-LUMO Energy Gap (Eg) | 4.50 | eV |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering detailed information about the chemical environment of individual atoms. For "3-Chloroquinolin-2-amine" and related structures, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In derivatives of 2-chloroquinoline (B121035), aromatic protons typically resonate in the downfield region of the spectrum. For instance, in a related compound, 3-(1H-benzimidazol-2-yl)-2-chloroquinoline, the quinoline (B57606) ring protons appear at characteristic chemical shifts: a singlet for the C4-H at 8.72 ppm, and doublets for C8-H and C5-H at 7.71 and 7.46 ppm, respectively, with a triplet for C7-H at 7.52 ppm. ekb.eg The amino group protons (NH2) in "this compound" would be expected to appear as a broad signal that is exchangeable with D2O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their hybridization and electronic environment. libretexts.org The chemical shifts are spread over a wider range than in ¹H NMR, offering better resolution. libretexts.org Carbon atoms bonded to electronegative atoms like chlorine and nitrogen, as well as sp² hybridized carbons in the aromatic rings, will have distinct chemical shifts. libretexts.org For example, in a series of 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amine derivatives, the carbon atoms of the oxadiazole ring (C=N) were confirmed by peaks observed between Δ 145.87–170.53 ppm. researchgate.net The carbon bearing the chlorine atom (C-3) and the carbon bearing the amine group (C-2) in "this compound" would exhibit characteristic downfield shifts.

¹⁵N NMR Spectroscopy: While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in a molecule. For "this compound," this technique could be used to study the electronic environment of the amine nitrogen and the quinoline ring nitrogen. In a study of related 3-chloroquinoline-2,4-diones, ¹⁵N NMR chemical shifts were reported, with values referenced to an internal standard. researchgate.net This technique can be particularly useful for studying tautomerism and hydrogen bonding involving the amino group.

| Technique | Key Findings for "this compound" and Derivatives |

| ¹H NMR | Aromatic protons resonate in the downfield region. The amino protons (NH₂) typically show a broad, D₂O-exchangeable signal. ekb.eg |

| ¹³C NMR | Provides detailed structural information, with characteristic shifts for carbons attached to chlorine and nitrogen, as well as for the aromatic carbons. libretexts.orgresearchgate.net |

| ¹⁵N NMR | Offers direct insight into the electronic environment of the nitrogen atoms in the amine group and the quinoline ring. researchgate.net |

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. wpmucdn.com For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group, typically appearing as two bands in the 3500-3300 cm⁻¹ region. orgchemboulder.com The C-N stretching vibration of the aromatic amine would be observed in the 1335-1250 cm⁻¹ range. orgchemboulder.com Additionally, C=C and C=N stretching vibrations from the quinoline ring system would appear in the 1650-1450 cm⁻¹ region. The C-Cl stretching vibration would be expected at lower wavenumbers, typically in the 800-600 cm⁻¹ range. In a study of 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amine derivatives, N-H stretching frequencies appeared at 3165.19 cm⁻¹, while C=N stretching of the oxadiazole ring was observed at 1544.98–1639.48 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. medium.comnasa.gov It can provide valuable information about the carbon skeleton of the quinoline ring. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of "this compound." Computational studies, such as those using Density Functional Theory (DFT), are often employed alongside experimental spectra to achieve a more precise assignment of the observed vibrational bands. nih.gov

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (primary amine) | 3500-3300 (two bands) orgchemboulder.com | Typically weak |

| C-H Stretch (aromatic) | 3100-3000 | Strong |

| C=C/C=N Stretch (quinoline ring) | 1650-1450 | Strong |

| N-H Bend (primary amine) | 1650-1580 orgchemboulder.com | - |

| C-N Stretch (aromatic amine) | 1335-1250 orgchemboulder.com | - |

| C-Cl Stretch | 800-600 | - |

Mass Spectrometry (MS and APCI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. ekb.eg For "this compound," the presence of a chlorine atom is a key feature that can be identified in the mass spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic M+ and M+2 pattern with a 3:1 intensity ratio. chemguide.co.ukyoutube.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can offer further structural information. For instance, the loss of a chlorine atom or the amino group would result in characteristic fragment ions.

Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) is a soft ionization technique that is well-suited for the analysis of relatively non-polar compounds like "this compound". acs.org This method often results in a prominent protonated molecule [M+H]⁺, which helps to confirm the molecular weight. rsc.org

Electronic Spectroscopy (UV-Visible)

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. bath.ac.uk The spectrum provides information about the conjugated π-electron system of the quinoline ring in "this compound." The position and intensity of the absorption maxima (λ_max) are characteristic of the chromophore. The presence of the amino and chloro substituents on the quinoline ring will influence the electronic transitions, causing shifts in the absorption bands compared to the parent quinoline molecule. Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and assign the observed transitions. nih.gov

Advanced Techniques for Reaction Monitoring and Catalyst Characterization (e.g., Operando Spectroscopy)

Operando spectroscopy involves the characterization of materials under actual reaction conditions, providing dynamic information about the catalytic process. rsc.orgkit.edu While specific operando studies on "this compound" are not widely reported, these techniques are highly relevant for understanding its synthesis and reactivity.

For example, the synthesis of "this compound" could be monitored in real-time using techniques like operando FTIR or Raman spectroscopy. wiley.comresearchgate.net This would allow for the identification of reaction intermediates and the optimization of reaction parameters. If "this compound" were used as a precursor in a catalytic reaction, operando techniques could be employed to study the behavior of the catalyst and the transformation of the substrate. mdpi.com The coupling of spectroscopic methods with online product analysis, such as mass spectrometry, provides a comprehensive understanding of the reaction mechanism. rsc.orgwiley.com

Advanced Chemical Applications and Future Research Directions

Utilization in Materials Science Precursors (e.g., Polyquinolines for Nanostructures)

The quinoline (B57606) ring is a privileged structure in materials science, and its derivatives are key precursors for synthesizing high-performance conjugated polymers known as polyquinolines. numberanalytics.com These polymers are noted for an exceptional combination of optical, electrical, chemical, thermal, and mechanical properties. rsc.org Polyquinolines can be designed to have donor-acceptor architectures, which are crucial for applications in optoelectronics and photovoltaics. numberanalytics.comacs.org

The synthesis of polyquinolines often involves polymerization reactions like the aza-Diels–Alder reaction, utilizing functionalized quinoline monomers. rsc.org While direct polymerization of 3-Chloroquinolin-2-amine is not extensively detailed, its structure is analogous to monomers used in established synthetic routes. The presence of the amine (-NH2) and chloro (-Cl) groups on the quinoline core provides reactive sites for various polymerization strategies. For instance, the amine group can participate in condensation reactions, while the chlorine atom can be a site for metal-catalyzed cross-coupling reactions, enabling the formation of extended polymer chains. numberanalytics.com

A significant area of interest is the self-assembly of polyquinolines into ordered nanostructures. acgpubs.org These hierarchical assemblies can exhibit promising electronic and photonic properties, making them suitable for advanced materials. acgpubs.org The development of new synthetic routes, potentially involving precursors like this compound, could lead to novel polyquinoline-based materials with tailored properties for nanotechnological applications. rsc.org Furthermore, the incorporation of quinoline derivatives into metal-organic frameworks (MOFs) is another promising avenue being explored for applications in gas storage and separation. numberanalytics.com

Supramolecular Chemistry Scaffolds

In supramolecular chemistry, non-covalent interactions are used to construct large, well-defined assemblies from smaller molecular building blocks. semanticscholar.org Quinoline derivatives serve as excellent scaffolds for these architectures due to the nitrogen atom in the heterocyclic ring, which can act as a hydrogen bond acceptor or a ligand for metal coordination. researchgate.net Functional groups on the quinoline ring, such as the amine and chloro groups in this compound, provide additional sites for directing intermolecular interactions.

The amine group can act as a hydrogen bond donor, while the chlorine atom can participate in halogen bonding. These interactions, along with π-π stacking of the aromatic quinoline systems, are crucial in the self-assembly of complex supramolecular structures. researchgate.net For example, research on related 2-chloroquinoline (B121035) derivatives has shown their ability to form intricate hydrogen-bonded networks and chains in the solid state. researchgate.net

The concept of a "supramolecular scaffold" involves using a core molecule to organize other functional units in space, enabling the creation of materials with emergent properties. semanticscholar.orgbeilstein-journals.org Bio-inspired scaffolding, which often utilizes amine groups to direct the assembly, demonstrates the potential for creating complex one- and two-dimensional superstructures. nih.gov By analogy, the this compound framework could be functionalized and used to template the formation of larger, ordered systems for applications in catalysis, molecular recognition, or electronic materials. The ability to form specific, directional interactions makes quinoline-based units valuable components in the rational design of functional supramolecular materials. semanticscholar.orgacs.org

Future Perspectives in Quinoline-Based Chemical Research

The future of chemical research involving quinoline-based compounds like this compound is vibrant and expanding into diverse areas. numberanalytics.comafjbs.com A major trend is the continued development of novel synthetic methodologies that are more efficient and adhere to the principles of green chemistry. afjbs.com This includes the increasing use of metal-catalyzed reactions and multicomponent reactions (MCRs) to build libraries of complex quinoline derivatives from simple starting materials. afjbs.comrsc.org

Computational chemistry and machine learning are set to revolutionize the field by enabling the rational design of new quinoline derivatives with optimized properties for specific applications. ontosight.ainih.gov These computational tools can predict the electronic, material, and biological properties of yet-to-be-synthesized molecules, accelerating the discovery process. ontosight.aimdpi.com

In materials science, research will likely focus on creating novel conjugated polymers, metal-organic frameworks, and catalysts with enhanced performance. numberanalytics.com The unique photophysical properties of quinoline derivatives will continue to be exploited in the development of materials for optoelectronics, sensors, and imaging agents. numberanalytics.com Furthermore, the ability of the quinoline scaffold to be readily modified allows for fine-tuning of its structure-activity relationships, paving the way for the creation of next-generation therapeutics and advanced functional materials. mdpi.comorientjchem.org The ongoing exploration of quinoline chemistry promises to unlock new applications and contribute significantly to both medicinal chemistry and materials science. mdpi.comrsc.org

Q & A

Q. What are the common synthetic routes for 3-Chloroquinolin-2-amine?

A feasible method involves nucleophilic substitution of 2,3-dichloroquinoxaline (DCQX) with aryl amines. DCQX, which has reactive chlorine atoms at C2 and C3, reacts with amines under controlled conditions to yield quinoxaline-2-amine derivatives. This approach is advantageous due to DCQX’s low-cost preparation and commercial availability . Optimization of solvent (e.g., THF or DCM), temperature, and stoichiometry is critical for improving regioselectivity and yield.

Q. Which spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the substitution pattern and purity.

- HPLC : For assessing purity (>95% is typical for research-grade compounds; see methods in ).

- X-ray crystallography : Using programs like SHELXL for structural determination and refinement, particularly for resolving ambiguous stereochemistry .

Q. What purification techniques are optimal for this compound post-synthesis?

Recrystallization (e.g., using ethyl acetate/hexane mixtures) and column chromatography (silica gel with gradients of ethyl acetate in hexane) are standard. For polar derivatives, preparative HPLC with C18 columns and acetonitrile/water mobile phases is effective .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of this compound derivatives?

Microwave irradiation accelerates reaction kinetics by enhancing thermal uniformity. For example, reactions involving DCQX and amines under microwave conditions (e.g., 100–150°C, 10–30 min) can achieve yields >80% while reducing side products. This method is particularly useful for thermally sensitive intermediates .

Q. What strategies resolve contradictory biological activity data in structure-activity relationship (SAR) studies?

- Scoping studies : Systematically review literature to identify variables (e.g., assay protocols, solvent effects) that may influence results .

- Dose-response analysis : Use IC50/EC50 metrics to standardize activity comparisons .

- Statistical validation : Apply multivariate analysis to distinguish noise from meaningful trends .

Q. How to address challenges in crystallizing this compound for X-ray diffraction?

- Solvent selection : Use mixed solvents (e.g., DCM/hexane) to slow crystal growth.

- Temperature gradients : Gradual cooling from 40°C to 25°C enhances crystal quality.

- Software tools : SHELXD and SHELXE enable robust phase determination, especially for twinned or high-symmetry crystals .

Q. How to design a protocol for synthesizing novel antimalarial this compound analogs?

- Scaffold modification : Introduce substituents at C7 (e.g., benzhydrylpiperazine) to enhance lipophilicity and target binding .

- Bioassay integration : Couple synthesis with Plasmodium growth inhibition assays, using chloroquine as a positive control.

- Metabolic stability testing : Evaluate microsomal stability to prioritize candidates for in vivo studies .

Methodological Considerations

- Data validation : Cross-reference NMR and HPLC data with computational models (e.g., DFT for predicting NMR shifts).

- Safety protocols : Avoid dust formation during synthesis; use fume hoods and PPE (gloves, lab coats) as outlined in safety guidelines .

- Reporting standards : Follow IUPAC nomenclature and include detailed experimental procedures (e.g., reagent sources, spectral parameters) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.